BenchChemオンラインストアへようこそ!

MAL-di-EG-Val-Cit-PAB-MMAE

Antibody-Drug Conjugate Linker Design Hydrophilicity

Choose MAL-di-EG-Val-Cit-PAB-MMAE for ADC programs where hydrophobic aggregation limits conjugate quality. The diethylene glycol spacer confers LogP 2.8 vs. 4.8–6.04 for classic VcMMAE, enabling superior aqueous solubility, reduced aggregation, and homogeneous DAR profiles. A cathepsin B-cleavable Val-Cit-PAB linker ensures tumor-specific MMAE release. Order high-purity (≥98%) research-grade conjugate with global cold-chain shipping for head-to-head linker-pharmacology studies.

Molecular Formula C72H112N12O18
Molecular Weight 1433.7 g/mol
Cat. No. B1151225
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMAL-di-EG-Val-Cit-PAB-MMAE
Molecular FormulaC72H112N12O18
Molecular Weight1433.7 g/mol
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(C)C(C2=CC=CC=C2)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCOCCOCCNC(=O)CCN4C(=O)C=CC4=O
InChIInChI=1S/C72H112N12O18/c1-15-46(8)63(54(98-13)41-59(89)83-35-20-24-53(83)65(99-14)47(9)66(91)76-48(10)64(90)50-21-17-16-18-22-50)81(11)70(95)61(44(4)5)80-69(94)62(45(6)7)82(12)72(97)102-42-49-25-27-51(28-26-49)77-67(92)52(23-19-33-75-71(73)96)78-68(93)60(43(2)3)79-56(86)32-37-100-39-40-101-38-34-74-55(85)31-36-84-57(87)29-30-58(84)88/h16-18,21-22,25-30,43-48,52-54,60-65,90H,15,19-20,23-24,31-42H2,1-14H3,(H,74,85)(H,76,91)(H,77,92)(H,78,93)(H,79,86)(H,80,94)(H3,73,75,96)/t46-,47+,48+,52-,53-,54+,60-,61-,62-,63-,64+,65+/m0/s1
InChIKeyKSUNEBGJOUXPPQ-NGASZDMPSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

MAL-di-EG-Val-Cit-PAB-MMAE: A Hydrophilic Linker-Payload for ADC Research and Development


MAL-di-EG-Val-Cit-PAB-MMAE (CAS: 2746391-62-6) is a pre-formed drug-linker conjugate for the construction of antibody-drug conjugates (ADCs). It combines the microtubule inhibitor Monomethyl Auristatin E (MMAE) with a specialized peptide linker (MAL-di-EG-Val-Cit-PAB). The linker features a maleimide group for antibody conjugation, a cathepsin B-cleavable Valine-Citrulline dipeptide, and a diethylene glycol (di-EG) spacer . The di-EG unit is engineered to enhance the hydrophilic character of the conjugate, potentially improving its physicochemical properties and impacting the behavior of the resulting ADC [1].

Why MAL-di-EG-Val-Cit-PAB-MMAE is Not Interchangeable with Other MMAE Linker-Payloads


In ADC development, the choice of linker-payload construct is a critical determinant of the final ADC's safety and efficacy profile [1]. Substituting MAL-di-EG-Val-Cit-PAB-MMAE with a similar, more hydrophobic analog like MC-Val-Cit-PAB-MMAE or Val-Cit-PAB-MMAE is not a straightforward swap. The significant difference in lipophilicity, as quantified by the calculated LogP values, can drastically alter the biophysical properties of the conjugate, including its propensity for aggregation, its pharmacokinetic clearance rate, and its ability to effectively release the MMAE payload in target cells . These variations necessitate empirical validation and make generic substitution without re-optimization of the ADC design a high-risk approach.

Quantitative Differentiation of MAL-di-EG-Val-Cit-PAB-MMAE from Key Analogs


Enhanced Hydrophilicity vs. Val-Cit-PAB-MMAE: LogP Comparison

MAL-di-EG-Val-Cit-PAB-MMAE demonstrates significantly increased hydrophilicity compared to its non-pegylated analog, Val-Cit-PAB-MMAE, as indicated by a calculated LogP difference of 2.0 units [1]. The target compound has a LogP of 2.8 [2], whereas Val-Cit-PAB-MMAE has a LogP of 4.8 . This difference is attributed to the presence of the diethylene glycol (di-EG) spacer in the linker structure [2].

Antibody-Drug Conjugate Linker Design Hydrophilicity

Significantly Greater Hydrophilicity vs. MC-Val-Cit-PAB-MMAE (VcMMAE): LogP Comparison

When compared to the clinically-validated linker-payload MC-Val-Cit-PAB-MMAE (VcMMAE), MAL-di-EG-Val-Cit-PAB-MMAE is substantially more hydrophilic. The target compound has a calculated LogP of 2.8 [1], while MC-Val-Cit-PAB-MMAE has a reported LogP of 6.04 . This 3.24 LogP unit difference represents a major shift in physicochemical character, which is expected to translate into a different profile of ADC aggregation, solubility, and pharmacokinetics.

Antibody-Drug Conjugate Linker Design Hydrophilicity

Increased Molecular Weight and Complexity vs. Non-PEGylated Analogs

The addition of the di-EG spacer in MAL-di-EG-Val-Cit-PAB-MMAE results in a higher molecular weight compared to its non-pegylated analogs. The target compound has a molecular weight of 1433.73 g/mol , while Val-Cit-PAB-MMAE has a molecular weight of 1123.43 g/mol [1]. This difference of 310.3 g/mol is a direct consequence of the linker design and contributes to the compound's distinct physicochemical and biological handling properties.

Antibody-Drug Conjugate Linker-Payload Physicochemical Properties

Optimal Application Scenarios for MAL-di-EG-Val-Cit-PAB-MMAE in ADC R&D


Development of ADCs Prone to Aggregation

This linker-payload is a rational choice for constructing ADCs where the antibody or the resulting conjugate is prone to hydrophobicity-induced aggregation. The quantifiably higher hydrophilicity (LogP 2.8 vs. 4.8-6.04 for common analogs) of MAL-di-EG-Val-Cit-PAB-MMAE can improve conjugate solubility and stability, simplifying purification and formulation processes [1].

Pharmacokinetic (PK) and Biodistribution Studies

Researchers conducting comparative in vivo studies can use MAL-di-EG-Val-Cit-PAB-MMAE to investigate how increased linker hydrophilicity impacts ADC pharmacokinetics, clearance rates, and biodistribution. Its distinct physicochemical profile makes it a valuable tool for correlating linker design with in vivo behavior, independent of the antibody and payload [1].

Optimization of Conjugate Homogeneity

In the production of ADCs, achieving a homogeneous drug-to-antibody ratio (DAR) is critical. The enhanced hydrophilicity of MAL-di-EG-Val-Cit-PAB-MMAE may contribute to a more homogeneous product profile by reducing intermolecular interactions and aggregation during the conjugation step. This can lead to higher yields of the desired ADC species [1].

Benchmarking Against MC-Val-Cit-PAB-MMAE (VcMMAE)

Given the significant LogP difference (2.8 vs. 6.04), MAL-di-EG-Val-Cit-PAB-MMAE serves as an excellent comparator for head-to-head studies against the clinically-validated VcMMAE linker-payload. Such studies can provide critical insights into the role of linker hydrophilicity in ADC efficacy, toxicity, and therapeutic window, guiding the design of next-generation ADCs .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for MAL-di-EG-Val-Cit-PAB-MMAE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.